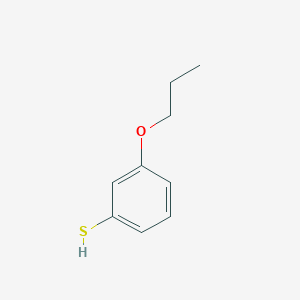
3-n-Propoxythiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Propoxythiophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiophenol derivative that has a propoxy group attached to the 3-position of the thiophenol ring.
Scientific Research Applications
3-n-Propoxythiophenol has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biology. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and nanoparticles. In organic chemistry, 3-n-Propoxythiophenol has been used as a reagent for the synthesis of various compounds, such as heterocycles and thiophenols. In biology, this compound has been studied for its potential applications as an antioxidant, anti-inflammatory, and anticancer agent.
Mechanism of Action
The mechanism of action of 3-n-Propoxythiophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. By inhibiting ROS, 3-n-Propoxythiophenol can protect cells from oxidative damage and promote cell survival. In addition, this compound has been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-n-Propoxythiophenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. As an antioxidant, this compound can scavenge ROS and protect cells from oxidative damage. As an anti-inflammatory agent, 3-n-Propoxythiophenol can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. As an anticancer agent, this compound can induce apoptosis and inhibit cell proliferation, which are key processes in cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-n-Propoxythiophenol for lab experiments is its high yield and purity, which make it a reliable and cost-effective reagent. In addition, this compound has a wide range of potential applications in various fields, which makes it a versatile tool for scientific research. However, one of the main limitations of 3-n-Propoxythiophenol is its potential toxicity, which can limit its use in certain experiments. Therefore, it is important to use proper safety precautions when handling this compound.
Future Directions
There are many potential future directions for the study of 3-n-Propoxythiophenol. One direction is to further investigate its potential applications in materials science, such as the synthesis of functional polymers and nanoparticles. Another direction is to explore its potential applications in organic chemistry, such as the synthesis of novel heterocycles and thiophenols. In addition, further studies are needed to fully understand the mechanism of action of 3-n-Propoxythiophenol and its potential applications as an antioxidant, anti-inflammatory, and anticancer agent. Overall, the study of 3-n-Propoxythiophenol holds great promise for advancing scientific research in various fields.
Synthesis Methods
The synthesis of 3-n-Propoxythiophenol involves the reaction of 3-chlorothiophenol with sodium propoxide. The reaction takes place in anhydrous ethanol, and the product is obtained through a simple workup process. The yield of the product is typically high, and the purity can be increased through recrystallization.
properties
IUPAC Name |
3-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHFSKAJKBCKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378581-61-3 |
Source


|
| Record name | 3-n-Propoxythiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


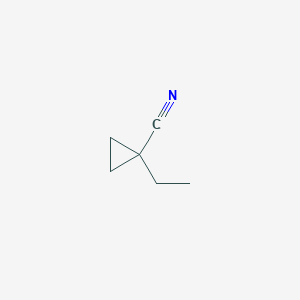
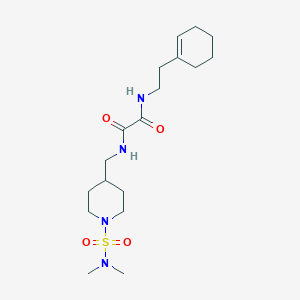
amine hydrochloride](/img/structure/B2820906.png)

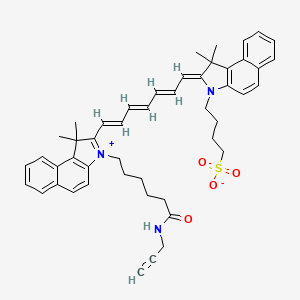
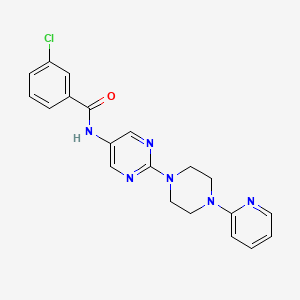
![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)
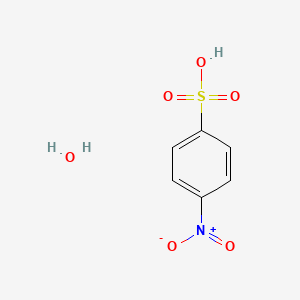

![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

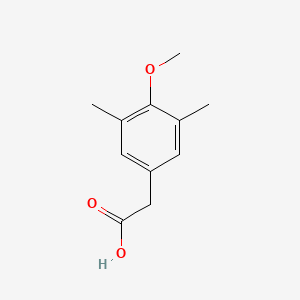
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)